molecular formula C23H22ClN5O2 B2977957 1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1359088-02-0

1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2977957
CAS No.: 1359088-02-0
M. Wt: 435.91
InChI Key: ZLCWMOVOZCMCBF-UHFFFAOYSA-N
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Description

1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including oxazole, triazole, and carboxamide

Scientific Research Applications

1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

    Target of action

    Many compounds with similar structures are known to have antidepressant properties . They often target neurotransmitter systems in the brain, particularly the serotonergic and noradrenergic systems .

    Mode of action

    These compounds often work by inhibiting the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission .

    Biochemical pathways

    The increased neurotransmission can lead to downstream effects such as the activation of the cyclic AMP pathway, increased expression of BDNF (brain-derived neurotrophic factor), and other neuroplastic changes .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, Excretion) properties of these compounds can vary widely and are influenced by factors such as the compound’s chemical structure, the route of administration, and individual patient factors .

    Action environment

    Environmental factors such as diet, concurrent medications, and individual genetic factors can influence the action, efficacy, and stability of these compounds .

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes and proteins . The oxazole and triazole rings in the structure could potentially form hydrogen bonds or other interactions with biomolecules, influencing biochemical reactions .

Cellular Effects

Similar compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s possible that it could bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Temporal Effects in Laboratory Settings

There is currently no available data on the temporal effects of this compound in laboratory settings . Similar compounds have been shown to have varying effects over time, including changes in stability and degradation .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models . Similar compounds have shown varying effects at different dosages, including threshold effects and toxic effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and to influence metabolic flux and metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with transporters and binding proteins, and to influence their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often involve palladium catalysts and organoboron reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • 1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide lies in its specific arrangement of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-ethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2/c1-4-16-8-5-6-11-19(16)25-22(30)21-14(2)29(28-27-21)13-20-15(3)31-23(26-20)17-9-7-10-18(24)12-17/h5-12H,4,13H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCWMOVOZCMCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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